molecular formula C₁₉D₁₄ B1164271 10-Methylbenz[a]anthracene-d14

10-Methylbenz[a]anthracene-d14

Cat. No.: B1164271
M. Wt: 256.4
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methylbenz[a]anthracene (C₁₉H₁₄, molecular weight 242.31 g/mol) is a polycyclic aromatic hydrocarbon (PAH) with a methyl group substituted at the 10-position of the benz[a]anthracene backbone . Its deuterated analog, 10-Methylbenz[a]anthracene-d₁₄, replaces 14 hydrogen atoms with deuterium, enhancing stability and reducing interference in analytical applications such as isotope dilution mass spectrometry.

Properties

Molecular Formula

C₁₉D₁₄

Molecular Weight

256.4

Synonyms

10-Monomethylbenz[a]anthracene-d14;  7-Methyl-1,2-benzanthracene-d14;  NSC 409456-d14; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Key Properties of 10-Methylbenz[a]anthracene-d₁₄ and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Primary Use
10-Methylbenz[a]anthracene C₁₉H₁₄ 242.31 2381-15-9 Carcinogenicity studies
Dibenz[a,h]anthracene-d₁₄ C₂₂D₁₄ 292.44 13250-98-1 Internal standard for PAH analysis
7,12-Dimethylbenz[a]anthracene (DMBA) C₂₀H₁₆ 256.35 57-97-6 Model carcinogen in metabolic studies
7-Hydroxymethyl-12-MBA C₂₀H₁₆O 272.34 N/A Metabolite of DMBA; DNA-binding studies
  • Isotopic Substitution: Deuterated PAHs like Dibenz[a,h]anthracene-d₁₄ exhibit higher molecular weights and altered chromatographic retention times compared to non-deuterated analogs, minimizing co-elution in GC-MS analyses .
  • Methyl Group Position : The position of methyl groups (e.g., 7- vs. 10-methyl in benz[a]anthracenes) significantly impacts metabolic activation. For example, DMBA (7,12-dimethyl) is metabolized to diol-epoxides that bind DNA, whereas 10-methyl derivatives may follow distinct pathways .

Table 2: Functional Comparisons

Compound Role in Research Key Findings
Dibenz[a,h]anthracene-d₁₄ Internal standard for PAH quantification in environmental samples Enhances accuracy in GC-MS by correcting for extraction efficiency and matrix effects .
DMBA Model carcinogen Metabolized by cytochrome P-450 to diol-epoxides, causing DNA adducts and tumors .
7-Hydroxymethyl-12-MBA Intermediate in DMBA metabolism Binds DNA via 1,2,3,4-diol-epoxide formation; less carcinogenic than DMBA .
10-Methylbenz[a]anthracene Structural analog for mechanistic studies Limited direct data, but inferred to undergo ring oxidation rather than methyl activation .
  • Deuterated Analogs: Dibenz[a,h]anthracene-d₁₄ is chemically inert in biological systems, making it ideal for tracing PAH degradation in environmental monitoring . In contrast, non-deuterated methyl-PAHs like DMBA are enzymatically activated to reactive intermediates .
  • Metabolic Pathways: DMBA’s 7-methyl group is critical for its carcinogenicity, as hydroxylation at this position generates DNA-binding metabolites.

Research Findings and Implications

Analytical Performance of Deuterated PAHs

  • Dibenz[a,h]anthracene-d₁₄ demonstrated recovery rates >95% in passive samplers used for environmental PAH monitoring, validating its reliability as an internal standard .
  • Isotopic labeling reduces ion suppression in mass spectrometry, improving detection limits for PAHs like benzo[a]pyrene and chrysene .

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